![molecular formula C34H38Cl2FeP2Pd B8811936 1,1'-Bis(diphenylphosphino)ferrocene dichloropalladium (II)](/img/structure/B8811936.png)
1,1'-Bis(diphenylphosphino)ferrocene dichloropalladium (II)
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Overview
Description
(1,1’-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride: is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination and the reductive homocoupling of aryl halides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be prepared by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The reaction is as follows:
1,1’-bis(diphenylphosphino)ferrocene+palladium dichloride (nitrile complex)→(1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride+nitrile
The nitrile can be acetonitrile or benzonitrile .
Industrial Production Methods: In an industrial setting, the preparation involves dissolving sodium palladium chloride in anhydrous ethanol and 1,1’-bis(diphenylphosphino)ferrocene in dichloromethane. The solutions are then combined and stirred to yield the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative addition reactions.
Reduction: It can participate in reductive elimination reactions.
Substitution: It is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Grignard Reagents: Used in cross-coupling reactions with high yield and selectivity.
Aryl Boronic Esters: Used in Suzuki coupling reactions to form functionalized toluene derivatives.
Aryl Halides: Used in Kumada cross-coupling reactions to form star-shaped oligothiophenes.
Major Products:
Aryl-Aryl Bonds: Formed in Buchwald-Hartwig amination reactions.
Functionalized Toluene Derivatives: Formed in Suzuki coupling reactions.
Scientific Research Applications
Chemistry:
Catalyst in Cross-Coupling Reactions: Widely used in the formation of carbon-carbon and carbon-nitrogen bonds.
Synthesis of Pyridine Derivatives: Used in the in situ coupling of 2-hydroxypyridines with aryl boronic acids.
Biology and Medicine:
Industry:
Fine Chemicals and Pharmaceuticals: Employed as a catalyst in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound acts as a catalyst in palladium-catalyzed coupling reactions. The mechanism involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with an aryl halide.
Transmetalation: The aryl group is transferred to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- (1,1’-Bis(di-tert-butylphosphino)ferrocene)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(pinacolato)diboron
Uniqueness:
Properties
Molecular Formula |
C34H38Cl2FeP2Pd |
---|---|
Molecular Weight |
741.8 g/mol |
IUPAC Name |
cyclopentyl(diphenyl)phosphane;dichloropalladium;iron |
InChI |
InChI=1S/2C17H19P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
WPFRXYYDAKYBMX-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
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